Sodium 2-mercaptoethanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

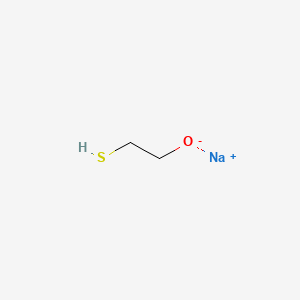

Sodium 2-mercaptoethanolate is a useful research compound. Its molecular formula is C2H5NaOS and its molecular weight is 100.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reduction of Disulfide Bonds

Sodium 2-mercaptoethanolate acts as a potent reducing agent in biochemical systems. It cleaves disulfide bonds (S–S) in proteins, enabling denaturation for electrophoresis (e.g., SDS-PAGE) by breaking intermolecular and intramolecular bonds. The reaction proceeds via thiol-disulfide exchange:

Protein–S–S–Protein+2 NaSCH2CH2OH→2 Protein–SH+HOCH2CH2S–SCH2CH2OH

Key Data:

-

Effective at concentrations as low as 0.01 M in buffer solutions .

-

Oxidation to the disulfide (HOCH₂CH₂S–SCH₂CH₂OH) occurs readily in air, necessitating excess reagent .

Oxidation Reactions

In aerobic environments, this compound undergoes autoxidation, forming the corresponding disulfide. Catalysts such as cobalt(II)-phthalocyanine derivatives accelerate this process :

4 NaSCH2CH2OH+O2Co(II)-phthalocyanine2 HOCH2CH2S–SCH2CH2OH+2 NaOH

Kinetic Insights:

-

Reaction rates depend on pH, ionic strength, and catalyst type .

-

Cobalt(II)-tetrasulfophthalocyanine increases oxidation rates by stabilizing intermediate superoxide species .

Nucleophilic Substitution with Carbonyl Compounds

The thiolate reacts with aldehydes and ketones to form oxathiolanes, serving as protective groups for carbonyl functionalities :

R–CHO+NaSCH2CH2OH→R–C(O–S–CH2CH2OH)2

Stability Profile:

-

Oxathiolanes exhibit intermediate stability between dioxolanes (more stable) and dithiolanes (less stable) .

-

Deprotection is achieved via acid hydrolysis.

Coordination Chemistry with Metal Complexes

This compound participates in redox reactions with transition metals. For example, it reduces Co(III)-bound superoxide complexes to peroxo species :

CoIII(O2−)+NaSCH2CH2OH→CoIII(O22−)+HOCH2CH2S−+H+

Mechanistic Details:

-

Rate constants decrease with increasing ionic strength, implicating electrostatic effects .

-

Activation energies (~27–30 kJ/mol) suggest diffusion-limited kinetics .

Thiol-Ene Reactions

In polymer chemistry, this compound serves as a chain-transfer agent in radical polymerization (e.g., PVC production), terminating growing polymer chains via hydrogen abstraction :

Polymer–CH2CH2∙+NaSCH2CH2OH→Polymer–CH2CH3+NaSCH2CH2O∙

Applications:

Propiedades

Número CAS |

37482-11-4 |

|---|---|

Fórmula molecular |

C2H5NaOS |

Peso molecular |

100.12 g/mol |

Nombre IUPAC |

sodium;2-sulfanylethanolate |

InChI |

InChI=1S/C2H5OS.Na/c3-1-2-4;/h4H,1-2H2;/q-1;+1 |

Clave InChI |

RYBWXHDKJVRTES-UHFFFAOYSA-N |

SMILES |

C(CS)[O-].[Na+] |

SMILES canónico |

C(CS)[O-].[Na+] |

Key on ui other cas no. |

37482-11-4 |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.